molecular formula C10H17N3O B8678902 N-(2,5-Dimethyl-2H-pyrazol-3-yl)-2,2-dimethyl-propionamide

N-(2,5-Dimethyl-2H-pyrazol-3-yl)-2,2-dimethyl-propionamide

Cat. No. B8678902
M. Wt: 195.26 g/mol
InChI Key: BBGAMWFIEHDYMO-UHFFFAOYSA-N
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Patent
US06313149B1

Procedure details

To 15.0 g (131 mmol) N-(2,5-dimethyl-2H-pyrazol-3-yl)-amine in 150 mL pyridine at 0° C. was added 19.3 mL (18.9 g, 158 mmol) of pivaloyl chloride. After stirring at 23° C. for 3.5 hours, the reaction solvent was evaporated, and the residue was evaporated with 2×200 mL toluene. The remaining solid was dissolved in 500 mL EtOAc/200 mL H2O and extracted. The aqueous layer was extracted with 2×100 mL EtOAc, and the combined organics were washed with 1×200 mL brine, dried over MgSO4, filtered and evaporated to an orange solid. Recrystallization from hot hexanes/EtOAc gave 24.45 g (125 mmol, a 96% yield) of the title compound as an off-white, crystalline solid: mp: 86-88° C.; 1H NMR (300 MHz, CDCl3): δ1.32 (s, 9H), 2.22 (s, 3H), 3.63 (s, 3H), 5.98 (s, 1H), 7.12 (brs, 1H); IR (KBr, cm−1): 3316s, 3274s, 2967m, 2935m, 1673s, 1655m, 1570s, 1514m, 1492m, 1457m; MS (ES) m/z (relative intensity): (196, M+, 100).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][C:4]([CH3:8])=[N:3]1.[C:9](Cl)(=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11]>N1C=CC=CC=1>[CH3:1][N:2]1[C:6]([NH:7][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:5][C:4]([CH3:8])=[N:3]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CN1N=C(C=C1N)C
Name
Quantity
19.3 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring at 23° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was evaporated with 2×200 mL toluene
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solid was dissolved in 500 mL EtOAc/200 mL H2O
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×100 mL EtOAc
WASH
Type
WASH
Details
the combined organics were washed with 1×200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an orange solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot hexanes/EtOAc
CUSTOM
Type
CUSTOM
Details
gave 24.45 g (125 mmol

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CN1N=C(C=C1NC(C(C)(C)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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